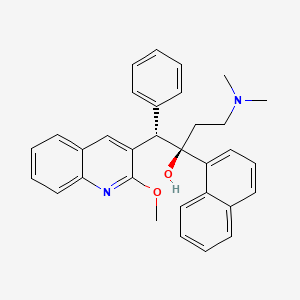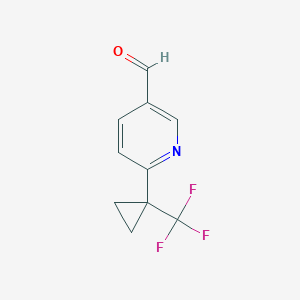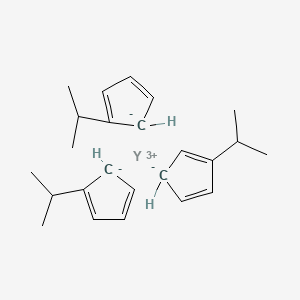
(1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol is a complex organic molecule that features a variety of functional groups, including a dimethylamino group, a methoxyquinoline moiety, a naphthalene ring, and a phenyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol likely involves multiple steps, including the formation of the quinoline ring, the introduction of the methoxy group, and the coupling of the naphthalene and phenyl groups. Typical reaction conditions might include:
Formation of the quinoline ring: This could be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Introduction of the methoxy group: This step might involve methylation of a hydroxyquinoline derivative using methyl iodide and a base.
Coupling reactions: The naphthalene and phenyl groups could be introduced through Suzuki or Heck coupling reactions, which require palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
The compound (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a quinoline carboxylic acid, while reduction of the quinoline ring could produce a tetrahydroquinoline derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the quinoline ring, in particular, suggests potential interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. The combination of the quinoline and naphthalene moieties might confer unique pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and diverse functional groups.
Mecanismo De Acción
The mechanism of action of (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial enzymes or cell membranes. If it has anticancer activity, it might interact with DNA or inhibit specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other quinoline derivatives, naphthalene derivatives, and phenylbutanol derivatives. Examples include:
Quinoline derivatives: Chloroquine, quinine
Naphthalene derivatives: Naphthalene-2-sulfonic acid, naphthalene-1,5-diamine
Phenylbutanol derivatives: 1-phenyl-2-butanol, 1-phenyl-3-butanol
Uniqueness
The uniqueness of (1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol lies in its combination of functional groups and stereochemistry. The presence of the dimethylamino group, methoxyquinoline moiety, naphthalene ring, and phenyl group in a single molecule provides a unique set of chemical and biological properties.
Propiedades
Fórmula molecular |
C32H32N2O2 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
(1S,2R)-4-(dimethylamino)-1-(2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H32N2O2/c1-34(2)21-20-32(35,28-18-11-16-23-12-7-9-17-26(23)28)30(24-13-5-4-6-14-24)27-22-25-15-8-10-19-29(25)33-31(27)36-3/h4-19,22,30,35H,20-21H2,1-3H3/t30-,32-/m0/s1 |
Clave InChI |
NKAVROHGKCODSQ-CDZUIXILSA-N |
SMILES isomérico |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=CC5=CC=CC=C5N=C4OC)O |
SMILES canónico |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CC5=CC=CC=C5N=C4OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B14800150.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitroaniline](/img/structure/B14800156.png)
![6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B14800165.png)

![methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B14800177.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)
![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)
![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)

